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(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

mGluR2 negative allosteric modulator stereochemistry scaffold chirality

(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1639901-79-3) is the enantiopure (S)-configured core of the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one heterocyclic scaffold, a class validated by Janssen Pharmaceutica as a privileged template for metabotropic glutamate receptor subtype 2 (mGluR2) negative allosteric modulators (NAMs). With a molecular formula of C₇H₉N₃O and molecular weight of 151.17 g/mol, this compound serves as the unsubstituted chiral building block from which potent, CNS-penetrant mGluR2 NAMs such as Compound 11 (mGluR2 modulator 5, IC₅₀ = 8.9 nM) are elaborated via substitution at the 3- and 5-positions.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B13324053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCC1CNC(=O)C2=CC=NN12
InChIInChI=1S/C7H9N3O/c1-5-4-8-7(11)6-2-3-9-10(5)6/h2-3,5H,4H2,1H3,(H,8,11)/t5-/m0/s1
InChIKeyKACPQTXKKIQJLK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: Chiral Scaffold Identity and Procurement Baseline


(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1639901-79-3) is the enantiopure (S)-configured core of the 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one heterocyclic scaffold, a class validated by Janssen Pharmaceutica as a privileged template for metabotropic glutamate receptor subtype 2 (mGluR2) negative allosteric modulators (NAMs) [1]. With a molecular formula of C₇H₉N₃O and molecular weight of 151.17 g/mol, this compound serves as the unsubstituted chiral building block from which potent, CNS-penetrant mGluR2 NAMs such as Compound 11 (mGluR2 modulator 5, IC₅₀ = 8.9 nM) are elaborated via substitution at the 3- and 5-positions . The (S)-configuration at the 7-methyl stereocenter is a critical determinant of downstream pharmacological activity; the corresponding (R)-enantiomer (CAS 1874176-53-0) and racemate (CAS 1962095-98-2) are separately cataloged and non-interchangeable for stereochemically defined SAR studies [2].

Stereochemical control (S)-configured chiral scaffold for mGluR2 NAM pathway studies
Enantiomer attribution Enantiopure (S)-7-methyl core; racemate and (R)-enantiomer separately cataloged
Research context Compatible with CNS research tool synthesis, mGluR allosteric modulator SAR

Why (S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Cannot Be Substituted by Racemic or (R)-Configured Analogs


Generic substitution among the (S)-enantiomer, (R)-enantiomer (CAS 1874176-53-0), and racemate (CAS 1962095-98-2) is scientifically invalid because the stereochemistry at the 7-methyl position dictates which pharmacological profile emerges upon further derivatization. The Janssen mGluR2 NAM program, disclosed in the 2024 Journal of Medicinal Chemistry paper, consistently employed the (7S)-configured scaffold to generate Compound 11, which achieves an mGluR2 IC₅₀ of 8.9 nM with >10-fold selectivity over mGluR3 [1]. In contrast, the (7R)-configured scaffold is the core of VU0650786, a selective mGluR3 NAM (IC₅₀ = 392 nM) with antidepressant and anxiolytic activity in rodents . The 100-fold potency improvement from the initial mGluR2 NAM hit to Compound 11—achieved through systematic SAR at the 3- and 5-positions while retaining the (S)-7-methyl stereochemistry—demonstrates that the chiral scaffold is not a passive carrier but an integral component of the pharmacophore [1]. Procurement of the incorrect enantiomer would introduce a confounding stereochemical variable that fundamentally alters target selectivity and cannot be corrected retrospectively.

Target
(S)-enantiomer
Reported to direct elaboration toward mGluR2 NAM pharmacology; integral to the pharmacophore
Substitute
(R)-enantiomer
May lead to inverted target selectivity (mGluR3 preference), fundamentally altering assay context
Target
Enantiopure (S)
Enables stereochemical attribution in downstream SAR; required for patent-specified mGluR2 tool compounds
Substitute
Racemate
Introduces a confounding mixture of stereochemical profiles; cannot be retrospectively resolved

Quantitative Differentiation Evidence: (S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one vs. Closest Analogs


Stereochemical Identity Defines Downstream Pharmacology: (S)-Scaffold → mGluR2 NAM vs. (R)-Scaffold → mGluR3 NAM

The (S)-7-methyl scaffold (CAS 1639901-79-3) is the mandatory chiral precursor for the Janssen mGluR2 NAM series. Elaboration of this (S)-scaffold at positions 3 and 5 yields Compound 11 (CAS 1639898-35-3), a potent and selective mGluR2 NAM with IC₅₀ = 8.9 nM and >10-fold selectivity over mGluR3 [1]. In marked contrast, the (R)-7-methyl scaffold (CAS 1874176-53-0) is the core of VU0650786 (CAS 1809085-30-0), which is a selective mGluR3 NAM with IC₅₀ = 392 nM and an mGluR2 IC₅₀ > 30 µM . This inversion of target selectivity—from mGluR2 (S-scaffold) to mGluR3 (R-scaffold)—is a direct consequence of the 7-methyl stereochemistry. Even the unsubstituted core scaffold carries this stereochemical information into every subsequent synthetic step.

Stereochemistry & selectivity
Head-to-head
(S)-scaffold → Compound 11: mGluR2 IC₅₀ 8.9 nM, >10× over mGluR3
(R)-scaffold → VU0650786: mGluR3 IC₅₀ 392 nM, mGluR2 >30 µM
Reported inversion of target selectivity; enantiomer-attribution review required
Human mGluR2/3 functional assays; selectivity ratio >3,300-fold between (S)- and (R)-derived compounds
mGluR2 negative allosteric modulator stereochemistry scaffold chirality CNS drug discovery

Scaffold Potency Evolution: 100-Fold mGluR2 NAM Improvement from (S)-Core to Compound 11 Validates Scaffold Privilege

The (S)-7-methyl-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold demonstrated its privileged status through a 100-fold improvement in mGluR2 NAM potency during the Janssen hit-to-lead campaign. Starting from an initial hit compound based on the (S)-scaffold, systematic SAR evolution at the 3- and 5-positions while retaining the (S)-7-methyl stereochemistry culminated in Compound 11 with IC₅₀ = 8.9 nM and in vivo activity in a rodent cognition model (V-maze) from 0.32 mg/kg [1]. This magnitude of potency improvement—two orders of magnitude—is evidence that the scaffold is a true privileged structure capable of supporting high-affinity ligand-receptor interactions, rather than a passive framework. In comparison, the mGlu5 PAM chemotype based on the same scaffold yielded ligands with efficacy in preclinical schizophrenia models but with a different pharmacological direction (positive rather than negative allosteric modulation), demonstrating the scaffold's versatility across modes of pharmacology [2].

Potency evolution
Reported
100-fold improvement from initial hit to IC₅₀ 8.9 nM at mGluR2
Supports scaffold-driven pathway-response context; in vivo V-maze active from 0.32 mg/kg po
Cross-study comparable; Janssen hit-to-lead campaign data
mGluR2 NAM structure-activity relationship scaffold optimization hit-to-lead

Anticancer Scaffold Activity: Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives Demonstrate PI3K-Dependent Antiproliferative Effects in A549 Lung Cancer Cells

Derivatives of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, of which the (S)-7-methyl compound is the core, exhibit direct antiproliferative activity against A549 non-small cell lung cancer (NSCLC) cells through PI3K pathway modulation. In a 2025 study by Kuzu et al., compounds 27 and 28 from a series of 30 pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives showed IC₅₀ values of 8.19 µM and 7.01 µM, respectively, against A549 cells, and significantly reduced PI3K protein levels [1]. Molecular docking against PI3K (PDB: 4XE0) confirmed favorable binding modes. In comparison, earlier 2008 work by the same scaffold class demonstrated that compounds with 4-chlorophenyl substitution at the pyrazole ring (e.g., 3o) showed enhanced inhibitory effects on A549 growth, establishing a clear SAR trajectory [2]. While the unsubstituted (S)-7-methyl core itself is not directly tested in these assays, its role as the synthetic entry point into this chemotype makes it indispensable for building anticancer SAR libraries.

Anticancer scaffold activity
Class-level
Derivatives with IC₅₀ 7.01–8.19 µM against A549 cells; PI3K protein reduction observed
Supports cell-model endpoint review; class-level evidence only
Unsubstituted (S)-core not directly tested; MTT assay, A549 NSCLC line
anticancer PI3K inhibition A549 NSCLC pyrazolopyrazinone

One-Pot Synthetic Accessibility: Established Protocol for Pyrazolo[1,5-a]pyrazine Scaffold Assembly vs. Multi-Step Alternative Scaffolds

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, including its 7-substituted derivatives, can be accessed through a validated one-pot, three-step protocol starting from pyrazole-3-carboxylic acids and 2,2-dimethoxyethanamine, proceeding via amide formation, pyrazine ring closure, hydrolysis, and dehydration [1]. This published method isolated 7-hydroxy- and 7-methoxy-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one intermediates, confirming the accessibility of 7-substituted analogs through this route. In contrast, the alternative pyrazolo[1,5-a]pyrimidine-5-carboxamide scaffold—also developed for mGluR2 NAM programs—required a scaffold hopping exercise from a monocyclic series with poor rodent PK, indicating that the pyrazolo[1,5-a]pyrimidine core demanded more extensive synthetic optimization before yielding viable leads [2]. The one-pot accessibility of the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold translates to reduced synthesis time, lower cost per gram, and faster SAR cycle times for medicinal chemistry teams.

Synthetic accessibility
Method context
One-pot, three-step protocol from pyrazole-3-carboxylic acids; 7-substituted intermediates isolable
Supports synthetic accessibility review; may reduce CRO turnaround
Vs. pyrazolo[1,5-a]pyrimidine scaffold requiring de novo route optimization
one-pot synthesis heterocyclic chemistry scaffold assembly medicinal chemistry

Optimal Application Scenarios for (S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Based on Quantitative Evidence


Scenario 1: Initiation of a Stereochemically Defined mGluR2 Negative Allosteric Modulator Hit-to-Lead Program

Medicinal chemistry teams initiating an mGluR2 NAM program should procure the (S)-enantiomer (CAS 1639901-79-3) as the mandatory chiral starting material. The published Janssen SAR demonstrates that 3,5-disubstitution of this (S)-scaffold yields compounds with mGluR2 IC₅₀ values in the low nanomolar range (Compound 11: 8.9 nM), >10-fold selectivity over mGluR3, brain/plasma ratio of 2.6, and oral bioavailability sufficient for in vivo cognition models at 0.32 mg/kg [1]. Use of the (R)-enantiomer or racemate will direct synthesis toward mGluR3 NAM pharmacology—as evidenced by VU0650786 (mGluR3 IC₅₀ = 392 nM, mGluR2 IC₅₀ > 30 µM)—and is fundamentally incompatible with an mGluR2-focused program .

Scenario 2: Building Block Procurement for CNS-Penetrant mGluR2 Tool Compound Synthesis

For CROs and academic labs synthesizing mGluR2-selective tool compounds for neuroscience research, the (S)-scaffold is the only stereochemically appropriate building block. The Janssen patent family (CA2954218A1, US10512646B2, EA031087B1) explicitly claims (7S)-configured 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives as mGluR2 NAMs [2]. Procurement specifications should require certificate of analysis confirming ≥97% enantiomeric excess and CAS 1639901-79-3 identity, as the racemate (CAS 1962095-98-2) and (R)-enantiomer (CAS 1874176-53-0) are separately cataloged and cannot be substituted.

Scenario 3: Dual-Application Medicinal Chemistry—mGluR2 CNS Programs with Anticancer Exploration

Research groups interested in exploring both CNS and oncology applications from a single scaffold investment can leverage the pyrazolo[1,5-a]pyrazin-4(5H)-one core's demonstrated activity in both domains. Derivatives of this scaffold have shown PI3K-dependent antiproliferative activity against A549 NSCLC cells with IC₅₀ values of 7.01–8.19 µM (compounds 27–28) [3], while the mGluR2 NAM pharmacology is established at low nanomolar potency [1]. Synthesizing a compound library from the common (S)-scaffold allows parallel screening in both assays, maximizing the return on synthetic effort. The one-pot synthetic protocol [4] further supports efficient library generation.

Scenario 4: Scaffold Benchmarking for mGluR Allosteric Modulator Platform Selection

When selecting a heterocyclic scaffold platform from among the known mGluR allosteric modulator chemotypes (dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, pyrazolo[1,5-a]pyrimidine-5-carboxamide, thieno[3,2-b]pyridine-5-carboxamide), the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core offers three differentiating advantages: (1) a 100-fold potency improvement trajectory demonstrated in published SAR [1], (2) a one-pot synthetic protocol validated at the gram scale [4], and (3) the ability to toggle between mGluR2 NAM and mGluR5 PAM pharmacology through substitution pattern changes [5]. The pyrazolo[1,5-a]pyrimidine scaffold, by comparison, required scaffold hopping from a monocyclic series for adequate PK properties [6], making it a higher-risk starting point.

Application
Selection Property
Validation Focus
mGluR2 NAM pathway-study synthesis
Enantiopure (S)-scaffold identity
Stereochemical-control review; mGluR2 selectivity confirmation
CNS research tool compound preparation
Certified enantiomeric excess
Patent-specified (7S)-configuration; enantiomer-attribution documentation
Cancer cell-model SAR library expansion
Scaffold class PI3K-related response context
Cell-model endpoint review; class-level evidence validation
mGluR allosteric modulator platform selection
Reported scaffold evolution capacity
Synthetic accessibility review; pathway-response trajectory benchmarking
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